molecular formula C18H18N2O4 B253041 N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B253041
M. Wt: 326.3 g/mol
InChI Key: MUPKVDHPXGUXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as ML352, is a synthetic compound that has been developed for its potential therapeutic applications. It belongs to the class of benzodioxine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been shown to inhibit the activity of a specific enzyme called 15-lipoxygenase, which is involved in the production of inflammatory mediators. N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to modulate the activity of certain receptors in the brain, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the further investigation of the mechanism of action of N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which could provide insights into its potential therapeutic applications. Additionally, future studies could explore the potential use of N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a series of chemical reactions that have been optimized to produce a pure and stable compound. The starting material is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then converted into the corresponding amide by reacting with propanoyl chloride. The amide is then further reacted with 4-aminobenzoic acid to obtain the final product, N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-2-17(21)19-13-4-6-14(7-5-13)20-18(22)12-3-8-15-16(11-12)24-10-9-23-15/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,20,22)

InChI Key

MUPKVDHPXGUXIH-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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